![molecular formula C15H17F2NO B13493883 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-Benzyl-7,7-difluoro-3-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one can be achieved through several methods. One common approach involves the double Mannich cyclization of suitable precursors. For example, tetrahydrothiopyran-4-one can be reacted with alkoxyalkylamines and paraformaldehyde in acetous methanol to form the desired bicyclic structure . Another method involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Substitution: Reactions with potassium iodide and sodium azide can yield 9-iodo and 9-azido derivatives, respectively.
Wittig Reaction: The 9-iodo derivatives can be converted into phosphonium ylides, which react with benzaldehyde to form new compounds.
Common Reagents and Conditions
Reduction: Alkali metal hydride complexes.
Substitution: Potassium iodide, sodium azide.
Wittig Reaction: Triphenylphosphine, sodium methoxide, benzaldehyde.
Major Products
Secondary Alcohols: Formed from the reduction of the bicyclic ketone.
Iodo and Azido Derivatives: Formed from substitution reactions.
New Compounds: Formed from the Wittig reaction with benzaldehyde.
Scientific Research Applications
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of analgesic, antiarrhythmic, and antibacterial agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of bicyclic structures on biological systems.
Mechanism of Action
The mechanism of action of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential analgesic and antiarrhythmic properties suggest that it may interact with ion channels or receptors involved in pain and cardiac function .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: Similar structure but lacks the difluoro substitution.
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: Contains a sulfur atom in the bicyclic system.
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Features aryl substitutions at positions 2 and 4.
Uniqueness
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of the difluoro substitution at position 7, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.
Biological Activity
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structure that includes two fluorine atoms, which enhance its chemical stability and binding affinity to various biological targets.
Property | Details |
---|---|
CAS Number | 2703774-42-7 |
Molecular Formula | C15H17F2NO |
Molecular Weight | 265.3 g/mol |
Purity | 95% |
Origin | United States |
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms significantly enhances its binding affinity and stability, allowing for specific interactions with biological molecules. The compound may modulate various signaling pathways and enzymatic activities, contributing to its observed effects in biological systems.
Interaction with Biological Targets
Research indicates that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and are implicated in various neurological disorders. The binding affinity of this compound to these receptors suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of breast and lung cancer, indicating its potential as an anticancer agent .
Case Study: Anticancer Activity
A study assessing the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like etoposide.
In Vivo Studies
Preliminary in vivo studies have indicated that this compound can influence tumor growth dynamics in animal models, suggesting its potential for further development as a therapeutic agent. The modulation of specific signaling pathways involved in tumorigenesis has been observed, reinforcing the need for more extensive pharmacokinetic and pharmacodynamic studies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
3-benzyl-7-fluoro-3-azabicyclo[3.3.1]nonan-9-one | Contains one fluorine atom | Reduced binding affinity compared to the difluoro derivative |
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one | No fluorine atoms | Lower stability and biological activity |
The presence of two fluorine atoms in this compound enhances both its chemical stability and biological efficacy compared to its analogs.
Properties
Molecular Formula |
C15H17F2NO |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)6-12-9-18(10-13(7-15)14(12)19)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
WXXHLCIIIRSKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC(C2=O)CC1(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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